molecular formula C6H3N5 B13549028 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13549028
M. Wt: 145.12 g/mol
InChI Key: SHTXNFROWCKBEY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is often found in medicinal compounds and exhibits various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the eco-friendly microwave-mediated synthesis and multicomponent reactions mentioned above could be adapted for larger-scale production due to their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions , and various electrophilic agents for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions efficiently .

Major Products Formed

The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and immune response . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of triazole and pyrimidine rings, which confer a broad range of biological activities and make it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H3N5/c7-1-5-2-8-6-9-4-10-11(6)3-5/h2-4H

InChI Key

SHTXNFROWCKBEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)C#N

Origin of Product

United States

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